molecular formula C15H13BrClNO3 B11560844 2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol

2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B11560844
M. Wt: 370.62 g/mol
InChI Key: FIOSYFRAZRTJLE-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is an organic compound with a complex structure that includes bromine, chlorine, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or a receptor agonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is unique due to its combination of halogenation and the presence of an imino group conjugated with a dimethoxyphenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H13BrClNO3

Molecular Weight

370.62 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(3,4-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(17)6-12(16)15(9)19/h3-8,19H,1-2H3

InChI Key

FIOSYFRAZRTJLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)OC

Origin of Product

United States

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